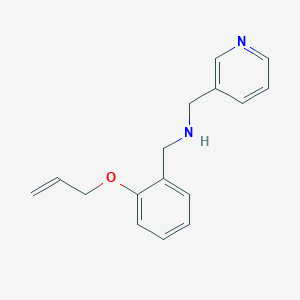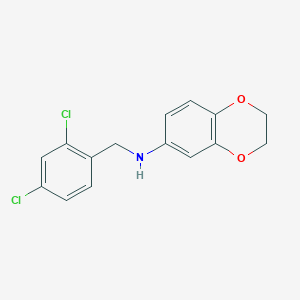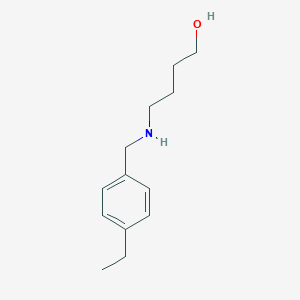![molecular formula C25H24BrN3O2 B315587 2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B315587.png)
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperazine ring substituted with a 4-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is introduced by reacting the appropriate benzoyl chloride with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzoyl moiety.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or the formation of carboxylic acids from the methyl group.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
科学研究应用
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring and the benzamide moiety are likely involved in binding interactions, while the bromine atom may play a role in modulating the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)benzamide
- 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate
Uniqueness
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to the presence of the piperazine ring substituted with a 4-methylbenzoyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
属性
分子式 |
C25H24BrN3O2 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
2-bromo-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24BrN3O2/c1-18-6-8-19(9-7-18)25(31)29-16-14-28(15-17-29)21-12-10-20(11-13-21)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30) |
InChI 键 |
MGYOYYNRTYRSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-methylamine](/img/structure/B315504.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B315506.png)
![4-[(4-Bromobenzyl)amino]-1-butanol](/img/structure/B315509.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315512.png)
![N-tert-butyl-2-(4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315514.png)
![2-(2-Bromo-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315515.png)
![2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315516.png)
![4-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B315520.png)
![4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol](/img/structure/B315521.png)


![4-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-butanol](/img/structure/B315525.png)
![2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B315526.png)
